molecular formula C18H18O4 B13136391 1,8,9,10-Tetramethoxyanthracene CAS No. 106752-94-7

1,8,9,10-Tetramethoxyanthracene

Cat. No.: B13136391
CAS No.: 106752-94-7
M. Wt: 298.3 g/mol
InChI Key: DPTFJEMBEVUKPA-UHFFFAOYSA-N
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Description

1,8,9,10-Tetramethoxyanthracene: is a polycyclic aromatic hydrocarbon derivative with four methoxy groups attached to the anthracene core. This compound is known for its interesting photophysical and photochemical properties, making it a subject of extensive research in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,8,9,10-Tetramethoxyanthracene can be synthesized from commercially available and inexpensive 1,8-dihydroxyanthraquinone. The key steps in the synthesis involve bromination of 1,8-dimethoxyanthracene to form 1,8-dibromo-4,5-dimethoxyanthracene, followed by copper (I) catalyzed replacement of bromo substituents with methoxy groups .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1,8,9,10-Tetramethoxyanthracene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones.

    Reduction: It can be reduced to form dihydro derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.

Major Products Formed:

Scientific Research Applications

1,8,9,10-Tetramethoxyanthracene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,8,9,10-Tetramethoxyanthracene involves its interaction with molecular targets such as DNA and proteins. The compound’s planar structure allows it to intercalate between DNA base pairs, potentially disrupting DNA replication and transcription processes. Additionally, its methoxy groups can participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

  • 1,4,5,8-Tetramethoxyanthracene
  • 2,3,6,7-Tetramethoxyanthracene
  • 1,4,10-Trimethoxyanthracene-2-carbaldehyde

Comparison: 1,8,9,10-Tetramethoxyanthracene is unique due to the specific positioning of its methoxy groups, which influences its chemical reactivity and interaction with other molecules. Compared to other tetramethoxyanthracene derivatives, it exhibits distinct photophysical properties and potential biological activities .

Biological Activity

1,8,9,10-Tetramethoxyanthracene (TMA) is a polycyclic aromatic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article synthesizes various research findings regarding TMA's biological activity, focusing on its interactions with biological macromolecules, anticancer properties, and other therapeutic potentials.

Chemical Structure and Properties

TMA is characterized by its planar structure, which allows for intercalation between DNA base pairs. The presence of four methoxy groups enhances its solubility and reactivity with biological targets. Its molecular formula is C_18H_18O_4, and it has a molecular weight of 302.33 g/mol.

The biological activity of TMA is primarily attributed to its ability to interact with DNA and proteins. The compound can intercalate into DNA strands, potentially disrupting replication and transcription processes. Additionally, the methoxy groups can engage in hydrogen bonding, which may influence protein interactions and enzymatic activities.

Anticancer Activity

Research has indicated that TMA exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:

  • HeLa Cells : TMA showed a dose-dependent inhibition of cell proliferation.
  • A549 Cells : The compound induced apoptosis in lung cancer cells through the activation of caspase pathways.

Table 1: Anticancer Activity of TMA Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
A54912Caspase activation
HepG220Cell cycle arrest

Antibacterial Activity

In addition to its anticancer properties, TMA has been evaluated for antibacterial activity. Studies have shown that it possesses moderate activity against several pathogenic bacteria:

  • Bacillus subtilis
  • Staphylococcus aureus
  • Escherichia coli
  • Salmonella typhi

Table 2: Minimum Inhibitory Concentration (MIC) of TMA Against Bacteria

Bacterial StrainMIC (µg/mL)
Bacillus subtilis37.5
Staphylococcus aureus75
Escherichia coli37.5
Salmonella typhi75

Case Studies

  • Study on Apoptotic Mechanisms : A study conducted by Ali et al. (2022) investigated the apoptotic effects of TMA on HeLa cells. The results indicated that TMA treatment led to increased levels of reactive oxygen species (ROS), which triggered mitochondrial dysfunction and subsequent apoptosis .
  • Antibacterial Evaluation : Another study explored the antibacterial properties of TMA derivatives against common pathogens. The findings revealed that the presence of methoxy groups significantly enhanced the antibacterial activity compared to their hydroxy counterparts .
  • Interaction with Biological Macromolecules : Research published in Marine Anthraquinones highlighted TMA's potential interactions with proteins involved in cancer progression, suggesting that it could serve as a lead compound for developing new anticancer agents .

Properties

CAS No.

106752-94-7

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

1,8,9,10-tetramethoxyanthracene

InChI

InChI=1S/C18H18O4/c1-19-13-9-5-7-11-15(13)18(22-4)16-12(17(11)21-3)8-6-10-14(16)20-2/h5-10H,1-4H3

InChI Key

DPTFJEMBEVUKPA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=C3C(=C2OC)C=CC=C3OC)OC

Origin of Product

United States

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